molecular formula C8H13BClNO2 B2621181 3-(2-Aminoethyl)phenylboronic acid hydrochloride CAS No. 1257437-15-2

3-(2-Aminoethyl)phenylboronic acid hydrochloride

Cat. No.: B2621181
CAS No.: 1257437-15-2
M. Wt: 201.46
InChI Key: ZABSCKWGZGNKNO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern: a phenyl ring with a boronic acid (-B(OH)₂) group at position 3 and a 2-aminoethyl (-CH₂CH₂NH₂) side chain at the same position, neutralized by hydrochloric acid. Its molecular formula, C₈H₁₃BClNO₂ , comprises eight carbon atoms, one boron atom, one chlorine atom, two oxygen atoms, and one nitrogen atom. The hydrochloride salt introduces ionic character, stabilizing the amino group as a protonated ammonium (-NH₃⁺Cl⁻) moiety.

Property Value
Molecular formula C₈H₁₃BClNO₂
Molar mass (g/mol) 201.46
CAS Registry Number 1257437-15-2
IUPAC name This compound

Crystallographic Data and Three-Dimensional Conformation

While direct X-ray crystallographic data for this compound are not publicly available, structural inferences can be drawn from related boronic acids. Phenylboronic acid (C₆H₅B(OH)₂) crystallizes in an orthorhombic system (space group Zba2), forming hydrogen-bonded dimers via O–H···O interactions between adjacent molecules. The boronic acid group adopts a trigonal planar geometry around boron, with B–O bond lengths averaging 1.36 Å and O–B–O angles of ~120°.

In this compound, the 2-aminoethyl substituent introduces steric and electronic perturbations. The ethyl spacer likely positions the ammonium group away from the boronic acid, minimizing intramolecular interactions. The hydrochloride counterion participates in ionic bonding with the protonated amine, while the boronic acid may engage in intermolecular hydrogen bonding, analogous to phenylboronic acid’s extended lattice. Computational models suggest a slight distortion of the phenyl ring’s planarity due to steric effects from the substituents.

Protonation States and Tautomeric Forms

The compound exists in two protonation states under physiological conditions:

  • Boronic acid form : At acidic pH, the boron center remains trigonal planar (sp² hybridized), with two hydroxyl groups (-B(OH)₂).
  • Boronate form : At alkaline pH, deprotonation yields a tetrahedral boronate anion (-B(OH)₃⁻), stabilized by resonance.

The 2-aminoethyl group, protonated as -NH₃⁺Cl⁻, enhances solubility in polar solvents and influences the boronic acid’s acidity. The pKa of the boronic acid group is estimated to be ~8.5–9.0, similar to meta-substituted phenylboronic acids, where electron-withdrawing groups lower the pKa compared to unsubstituted analogs. Tautomerism between the neutral boronic acid and anionic boronate is critical for its reactivity in Suzuki-Miyaura couplings and diol-binding applications.

Comparative Structural Analysis with Related Boronic Acid Derivatives

The structural and electronic effects of substituents on phenylboronic acids are well-documented. Key comparisons include:

Compound Substituent Key Structural Differences
3-Aminophenylboronic acid -NH₂ at position 3 Lacks the ethyl spacer, leading to stronger intramolecular N→B coordination.
4-(2-Aminoethyl)phenylboronic acid -CH₂CH₂NH₂ at position 4 Para substitution alters electronic effects, reducing steric hindrance in coupling reactions.
3-(Aminomethyl)phenylboronic acid -CH₂NH₂ at position 3 Shorter alkyl chain increases planarity, enhancing π-π stacking interactions.

The ethyl spacer in this compound reduces steric congestion compared to aminomethyl derivatives, favoring flexibility in supramolecular assemblies. Conversely, meta substitution directs the boronic acid and amino groups to opposite sides of the phenyl ring, minimizing electronic conjugation between the two functional groups.

In contrast to unsubstituted phenylboronic acid, the aminoethyl group introduces a basic site, enabling dual functionality in catalysis and sensor design. Fourier-transform infrared (FT-IR) studies of related compounds show characteristic B–O stretches at 1,340–1,380 cm⁻¹ and N–H bends at 1,600–1,650 cm⁻¹, which are consistent with the hybrid boronic acid-amine structure.

Properties

IUPAC Name

[3-(2-aminoethyl)phenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6,11-12H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSCKWGZGNKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)phenylboronic acid hydrochloride typically involves the reaction of 3-bromophenylboronic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Aminoethyl)phenylboronic acid hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the amino or boronic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Drug Delivery Systems

Glucose-Responsive Drug Delivery:
One of the most notable applications of 3-(2-Aminoethyl)phenylboronic acid hydrochloride is in the development of glucose-responsive drug delivery systems. The compound can form reversible covalent bonds with diols, such as glucose, allowing for controlled release of therapeutic agents in a glucose-dependent manner. This property is particularly advantageous for diabetes management, where insulin delivery can be modulated based on blood sugar levels .

Chitosan Conjugates:
Chitosan nanoparticles modified with phenylboronic acid derivatives have shown enhanced mucoadhesive properties, making them suitable for prolonged drug release in mucosal tissues. These conjugates have been investigated for their ability to deliver drugs effectively in cancer treatments and wound healing applications .

Study Application Findings
Bheemisetty et al. (2024)Glucose-sensitive insulin deliveryDemonstrated effective self-regulated insulin release using chitosan-phenylboronic acid conjugates .
Zhang et al. (2016)Tumor-targeting nanoparticlesShowed superior tumor penetration and drug accumulation compared to non-decorated nanoparticles .

Cancer Therapy

Targeted Drug Delivery:
The compound has been utilized in the formulation of nanoparticles that specifically target tumor cells. The phenylboronic acid moiety enhances cellular uptake and drug delivery efficiency by exploiting the overexpression of certain carbohydrates on cancer cells. Studies have indicated that these nanoparticles can significantly inhibit tumor growth and improve survival rates in animal models .

Case Study:
In a study involving H22 tumor-bearing mice, 3-(2-Aminoethyl)phenylboronic acid-modified nanoparticles demonstrated a marked reduction in tumor size compared to controls, highlighting their potential as effective carriers for chemotherapeutic agents .

Diagnostic Applications

Biomarker Detection:
The ability of 3-(2-Aminoethyl)phenylboronic acid to selectively bind to carbohydrates makes it a valuable tool in diagnostic applications. It can be employed in the development of sensors for detecting glucose levels or specific biomarkers associated with diseases such as cancer .

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of phenylboronic acid derivatives, including this compound. These compounds have shown activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)phenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its boronic acid group can participate in complexation reactions with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

  • It is used as a ligand for enzyme studies and in synthesizing benzimidazoles .
  • 3-Aminophenylboronic acid hydrochloride: The direct amino (-NH₂) substitution on the phenyl ring enhances electronic interactions with Lewis acids, making it suitable for diagnostic applications (e.g., glucose sensing) .
  • 3-(Dimethylamino)phenylboronic acid hydrochloride: The dimethylamino (-N(CH₃)₂) group is electron-donating, altering the boron atom’s Lewis acidity and reactivity in cross-coupling reactions .
  • 3-[2-(Diethylamino)ethylcarbamoyl]phenylboronic acid hydrochloride: The carbamoyl (-CONH-) and diethylamino (-N(C₂H₅)₂) groups introduce hydrophilicity and steric bulk, favoring interactions with biological targets like G protein-coupled receptors .

Research Findings

  • Catalytic Efficiency: Aminomethyl derivatives exhibit higher catalytic activity in Suzuki-Miyaura couplings compared to dimethylamino analogs due to reduced steric effects .
  • Enzyme Binding: The aminomethyl group in 3-(Aminomethyl)phenylboronic acid hydrochloride forms stable complexes with serine proteases, making it a potent enzyme inhibitor .
  • Solubility and Stability : Carbamoyl-substituted boronic acids (e.g., ) show improved aqueous solubility but lower thermal stability compared to alkylamine-substituted analogs .

Biological Activity

3-(2-Aminoethyl)phenylboronic acid hydrochloride (AE-PBA) is a compound that has garnered attention due to its unique properties and potential applications in various biological systems. This article explores its biological activity, including its interactions with proteins, glycoproteins, and its potential therapeutic applications.

  • Chemical Structure : AE-PBA is characterized by a phenylboronic acid moiety linked to an aminoethyl group. This structure allows it to form reversible covalent bonds with diols, which is crucial for its biological interactions.
  • Molecular Formula : C10_{10}H14_{14}BClN2_2O2_2
  • CAS Number : 1257437-15-2

The biological activity of AE-PBA primarily stems from its ability to interact with various biomolecules through boronic acid complex formation. This interaction is particularly significant in the context of glycoproteins, where AE-PBA can selectively bind to specific saccharides, facilitating the capture and release of these biomolecules.

Key Mechanisms:

  • Glycoprotein Binding : AE-PBA has been shown to interact strongly with glycoproteins, such as fetuin and asialofetuin, depending on the terminal saccharide present on the glycan chain. This binding can be monitored using surface plasmon resonance (SPR) spectroscopy, which provides real-time data on the kinetics of these interactions .
  • Protein Immobilization : AE-PBA can be immobilized on surfaces for affinity chromatography applications. Studies have demonstrated that proteins conjugated with AE-PBA exhibit enhanced stability and retention during purification processes .

Drug Delivery Systems

AE-PBA has been explored in micellar drug delivery systems due to its ability to form complexes with therapeutic agents. These micelles can selectively release their payloads in response to specific stimuli, such as changes in pH or the presence of reactive oxygen species (ROS) .

Case Studies

  • Glycoprotein Interaction Studies : In a study assessing the interactions between AE-PBA and model glycoproteins, it was found that the binding affinity varied significantly based on the glycan structure. This highlights the potential use of AE-PBA in targeted drug delivery systems that exploit glycosylation patterns in tumors .
  • Insulin Delivery Systems : Research has indicated that phenylboronic acid derivatives can be utilized in glucose-responsive insulin delivery systems. These systems leverage the ability of boronic acids to form complexes with glucose, allowing for controlled release of insulin in hyperglycemic conditions .

Data Tables

PropertyValue
Molecular Weight232.59 g/mol
SolubilitySoluble in water
pKaApproximately 8.0
ApplicationDescription
Glycoprotein CaptureSelective binding to glycoproteins for purification
Drug DeliveryMicellar systems for targeted therapy

Q & A

Basic: What are the critical purity and storage considerations for 3-(2-Aminoethyl)phenylboronic acid hydrochloride in experimental workflows?

Answer:
The compound is typically available at >97.0% purity (HPLC) for research use, with strict storage requirements to prevent degradation. It should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, as boronic acids are prone to hydrolysis in humid conditions . Purity validation via HPLC or NMR is recommended before use in sensitive reactions like Suzuki-Miyaura couplings, where trace impurities (e.g., boroxines) may reduce catalytic efficiency .

Basic: How does solubility impact experimental design for aqueous-phase reactions involving this compound?

Answer:
this compound is slightly soluble in water (~1–5 mg/mL), necessitating the use of polar aprotic solvents (e.g., DMF, DMSO) or aqueous-organic mixtures (e.g., THF/H₂O) to enhance solubility. For bioconjugation or enzyme inhibition studies, pre-dissolving the compound in DMSO followed by dilution into buffered solutions (pH 7–9) is advised to maintain boronate ester formation capacity .

Advanced: How does structural modification of the boronic acid group influence its binding affinity in enzyme inhibition studies?

Answer:
The boronic acid moiety acts as a reversible transition-state analog, particularly in inhibiting PEPCK-C (phosphoenolpyruvate carboxykinase), a key enzyme in gluconeogenesis. Substitution at the phenyl ring (e.g., aminoethyl groups) enhances hydrogen bonding with catalytic residues, as shown in competitive inhibition assays (IC₅₀ values in the µM range). Comparative studies with 3-(Dimethylamino)phenylboronic acid hydrochloride suggest that steric and electronic effects from the aminoethyl side chain modulate substrate binding kinetics .

Advanced: What analytical methods resolve contradictions in reported reactivity of boronic acids under varying pH conditions?

Answer:
Conflicting data on boronic acid reactivity often arise from pH-dependent equilibria between boronic acid (B(OH)₂) and boronate (B(OH)₃⁻). To address this:

  • Use ¹¹B NMR to quantify speciation in situ.
  • Adjust pH to 8–10 for Suzuki-Miyaura couplings to stabilize the reactive boronate form.
  • For biological applications (e.g., glycoprotein binding), employ isothermal titration calorimetry (ITC) to measure affinity shifts across pH gradients .

Advanced: How can researchers optimize catalytic efficiency in cross-coupling reactions using this compound?

Answer:
Key parameters include:

  • Ligand selection : Bidentate ligands (e.g., XPhos) stabilize Pd(0) intermediates, improving turnover in aryl halide couplings.
  • Base optimization : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) enhances transmetallation rates.
  • Moisture control : Anhydrous solvents and degassed conditions minimize boronic acid protodeboronation.
  • Stoichiometry : A 1.2:1 (boronic acid:aryl halide) ratio balances reactivity and side-product formation .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye contact; the hydrochloride salt may cause irritation.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Neutralize waste with dilute NaOH before disposal to stabilize reactive boron species .

Advanced: What mechanistic insights support its role in glycoprotein recognition and biosensing applications?

Answer:
The boronic acid group forms reversible covalent bonds with cis-diols (e.g., glycans on glycoproteins). The aminoethyl side chain introduces a cationic charge at physiological pH, enabling electrostatic interactions with negatively charged glycan residues. This dual binding mechanism (covalent + electrostatic) increases specificity for targets like serum albumin, as validated by surface plasmon resonance (SPR) and fluorescence quenching assays .

Advanced: How do crystallographic studies inform the design of boronic acid-based inhibitors?

Answer:
X-ray crystallography of enzyme-inhibitor complexes (e.g., PEPCK-C) reveals critical interactions:

  • The boronic acid oxygen coordinates with active-site Mg²⁺.
  • The phenyl ring engages in π-π stacking with aromatic residues (e.g., Phe54).
  • The aminoethyl group forms hydrogen bonds with Asp269, stabilizing the transition state. These insights guide the rational design of derivatives with improved potency .

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